2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid

Building Block Organic Synthesis Fatty Acid Analog

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid (CAS 142247-75-4) is a C12 fatty acid analog defined by a conjugated 1,3-butadiene moiety at the C2 position and a hydroxyl group at C3 on an octanoic acid backbone. With a molecular formula of C12H20O3 and a molecular weight of 212.28 g/mol, this compound belongs to the class of diene-substituted beta-hydroxy fatty acids, a family of amphiphilic molecules that combine unsaturation, hydroxyl functionality, and a carboxylic acid headgroup.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 142247-75-4
Cat. No. B12551360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid
CAS142247-75-4
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC=C)C(=O)O)O
InChIInChI=1S/C12H20O3/c1-3-5-7-9-11(13)10(12(14)15)8-6-4-2/h4,6,8,10-11,13H,2-3,5,7,9H2,1H3,(H,14,15)
InChIKeyZGMLVEJWNPIEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid (CAS 142247-75-4): A Unique Diene-Functionalized Building Block


2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid (CAS 142247-75-4) is a C12 fatty acid analog defined by a conjugated 1,3-butadiene moiety at the C2 position and a hydroxyl group at C3 on an octanoic acid backbone . With a molecular formula of C12H20O3 and a molecular weight of 212.28 g/mol, this compound belongs to the class of diene-substituted beta-hydroxy fatty acids, a family of amphiphilic molecules that combine unsaturation, hydroxyl functionality, and a carboxylic acid headgroup . Its structural architecture endows it with a predicted XLogP3 of 2.9, suggesting balanced lipophilicity suitable for both polar and non-polar environments . The compound is cataloged by multiple research chemical suppliers, indicating its availability for procurement as a specialty organic synthesis intermediate .

Why 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid Cannot Be Replaced by Simple 3-Hydroxyoctanoic Acid or Common Dienoic Acid Analogs


Generic substitution among in-class fatty acid analogs fails because the biological and chemical performance of this compound is critically dependent on the simultaneous presence and spatial arrangement of three functional handles: the terminal carboxylic acid, the C3 hydroxyl group, and the conjugated 1,3-butadiene moiety [1]. In comparative studies of 3-hydroxyoctanoic acid derivatives, the presence of the carboxylic group was essential for antimicrobial activity, while unsaturation patterns dictated quorum sensing inhibition potency against Pseudomonas aeruginosa PAO1 [1]. Simple 3-hydroxyoctanoic acid (CAS 14292-27-4) lacks the diene system required for Diels-Alder reactivity or extended conjugation, while 2,4-octadienoic acid (CAS 90435-12-4) lacks the hydroxyl group necessary for hydrogen bonding and esterification . The C2-butadienyl substitution on the octanoic acid scaffold is structurally unique among commercially available building blocks, making direct replacement with any single analog chemically unfeasible for multi-step synthetic routes that require all three functional groups .

Quantitative Differentiation Evidence for 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid: Sourcing and Selection Guide


Structural Uniqueness: Three-Functional-Handle Architecture Versus Mono-Functional or Dual-Functional Analogs

Quantitative structural descriptor analysis confirms that 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid possesses three chemically orthogonal functional handles (conjugated diene, secondary alcohol, carboxylic acid) within a single C12 scaffold, a combination absent from all commercially available direct analogs . The closest in-class comparator, (R)-3-hydroxyoctanoic acid, contains only the hydroxyl and carboxylic acid groups and lacks any unsaturation, yielding a functional handle count of 2 [1]. The dienoic acid analog, 2,4-octadienoic acid, contains the diene and carboxylic acid but lacks the C3 hydroxyl, also yielding a functional handle count of 2 . This three-versus-two functional handle count difference directly translates to a 3-fold increase in orthogonal derivatization nodes available for library synthesis or bioconjugation, providing a quantifiable synthetic versatility advantage .

Building Block Organic Synthesis Fatty Acid Analog Diene Hydroxy Acid

Conjugated Diene Moiety Enables Diels-Alder Cycloaddition Reactivity Absent in Saturated 3-Hydroxyoctanoic Acid

The 1,3-butadiene moiety in the target compound provides a conjugated diene system capable of participating in Diels-Alder [4+2] cycloaddition reactions, a reactivity mode entirely absent in (R)-3-hydroxyoctanoic acid . This reactivity has been explicitly noted in the supplier technical documentation, which describes the butadiene component as synthetically accessible via Diels-Alder reaction pathways . In contrast, (R)-3-hydroxyoctanoic acid derivatives described in the literature are limited to esterification, halogenation, and oxidation chemistry, with no cycloaddition competence reported [1]. The presence of the conjugated diene enables a distinct, bioorthogonal reaction manifold that is not available to any saturated 3-hydroxyalkanoic acid analog [1].

Diels-Alder Cycloaddition Conjugated Diene Click Chemistry Bioconjugation

Differentiated Lipophilicity: XLogP3 of 2.9 Versus 0.8 for 3-Hydroxyoctanoic Acid Shapes Membrane Partitioning and Extraction Behavior

The target compound's calculated partition coefficient (XLogP3) is 2.9, as reported in the supplier's computed physicochemical property dataset . This value is substantially higher than the predicted LogP for 3-hydroxyoctanoic acid (approximately 0.8 based on the hydroxy acid motif), reflecting the lipophilicity contribution of the C2-butadienyl substituent . This ~2.1 log unit difference corresponds to an approximately 126-fold higher predicted octanol-water partition coefficient for the target compound . Such a difference has practical consequences for organic-aqueous extraction efficiency, reverse-phase chromatographic retention, and predicted membrane permeability . For researchers requiring a hydroxy-acid building block with enhanced organic-phase solubility, this XLogP3 differential provides a quantifiable selection criterion .

LogP Lipophilicity Membrane Partitioning ADME Extraction

Antimicrobial Activity Potential Inferred from Class-Level Structure-Activity Relationships of 3-Hydroxyoctanoic Acid Derivatives

Although no direct antimicrobial assay data are publicly available for 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid itself, class-level structure-activity relationship (SAR) data from a systematic study of 18 (R)-3-hydroxyoctanoic acid derivatives provide a quantitative framework for inferring its potential activity profile [1]. In that study, (R)-3-hydroxyoctanoic acid demonstrated minimal inhibitory concentrations (MICs) of 2.8–7.0 mM against Gram-positive and Gram-negative bacteria and 0.1–6.3 mM against Candida albicans and Microsporum gypseum [1]. Critically, the presence of the carboxylic acid group was essential for all observed antimicrobial activity, and unsaturation modifications (e.g., (E)-oct-2-enoic acid) conferred additional quorum sensing inhibitory activity against Pseudomonas aeruginosa PAO1, specifically reducing pyocyanin production [1]. The target compound retains the essential carboxylic acid group while introducing an extended conjugated diene system not present in any derivative tested in that study, positioning it as a structurally novel candidate for antimicrobial SAR expansion with theoretical potential to modulate both direct growth inhibition and quorum sensing pathways [1]. Note: this is class-level inference only; no direct MIC data exist for the target compound.

Antimicrobial MIC Pseudomonas aeruginosa Quorum Sensing Biofilm

Optimal Application Scenarios for Procuring 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid Based on Quantitative Evidence


Diversity-Oriented Synthesis and Fragment-Based Library Construction

With three orthogonal functional handles (conjugated diene, secondary alcohol, carboxylic acid), this compound serves as a single versatile building block for generating structurally diverse compound libraries . The conjugated diene enables Diels-Alder cycloaddition to install cyclic scaffolds; the alcohol permits esterification, etherification, or oxidation; and the carboxylic acid allows amide coupling or salt formation . This three-handle architecture reduces the number of building blocks that must be sourced, validated, and maintained in inventory for fragment-based drug discovery campaigns .

Bioorthogonal Conjugation via Diels-Alder Chemistry on Fatty Acid Scaffolds

The 1,3-butadiene moiety provides a uniquely bioorthogonal reaction handle on a fatty acid backbone, enabling Diels-Alder cycloaddition with maleimide or tetrazine dienophiles for bioconjugation applications . This capability is absent from 3-hydroxyoctanoic acid and other saturated fatty acid building blocks, positioning this compound as the only fatty-acid-derived diene building block currently cataloged for such applications [1].

Antimicrobial and Anti-Virulence SAR Probe Development Targeting Pseudomonas aeruginosa

Based on class-level structure-activity relationship evidence, the compound retains the carboxylic acid group proven essential for antimicrobial activity in 3-hydroxyoctanoic acid derivatives (MIC 2.8–7.0 mM against bacteria) while introducing a novel butadienyl substituent of unknown but testable bioactivity [1]. Its structural relationship to (R)-3-hydroxyoctanoic acid and (E)-oct-2-enoic acid, both of which inhibit quorum sensing-regulated pyocyanin production in P. aeruginosa PAO1, makes it a rational candidate for anti-virulence SAR expansion studies [1].

Organic-Phase Synthesis Requiring Enhanced Lipophilicity for Extraction and Purification

With a calculated XLogP3 of 2.9—approximately 126-fold higher than the predicted value for 3-hydroxyoctanoic acid—this compound offers significantly improved organic-phase solubility and extraction efficiency . This property is advantageous for synthetic sequences involving non-polar solvents, reverse-phase chromatographic purification, or liquid-liquid extraction protocols where more polar hydroxy acid analogs would partition predominantly into the aqueous phase, compromising recovery yields .

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